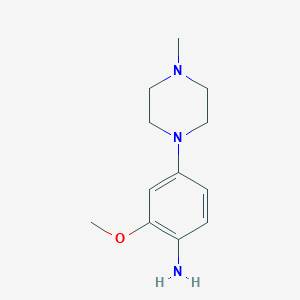
Dipropylmalonic acid
Overview
Description
Dipropylmalonic acid, also known as 2,2-dipropylpropanedioic acid, is an organic compound with the chemical formula C9H16O4. It is characterized by its propyl and malonic acid functional groups. This white crystalline solid is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Dipropylmalonic acid is a chemical compound with the molecular formula C9H16O4
Biochemical Pathways
This compound may be involved in various biochemical pathways. One potential pathway is the malonic ester synthesis . In this process, malonic ester’s α hydrogens, which are adjacent to two carbonyls, can be deprotonated to form Sodio Malonic Ester . .
Result of Action
It’s known that this compound is an intermediate of an anti-epileptic drug , suggesting it may have a role in modulating neuronal activity.
Biochemical Analysis
Biochemical Properties
Dipropylmalonic acid plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various pharmaceutical compounds. It interacts with several enzymes and proteins, facilitating the formation of complex molecules. For instance, this compound is involved in reactions catalyzed by malonyl-CoA synthetase, where it acts as a substrate, leading to the formation of malonyl-CoA derivatives. These derivatives are crucial for fatty acid biosynthesis and elongation processes. Additionally, this compound can interact with proteins involved in metabolic pathways, influencing their activity and stability .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in lipid metabolism, leading to changes in the levels of key metabolic enzymes. This compound also impacts cell signaling pathways such as the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in maintaining cellular energy homeostasis. By modulating these pathways, this compound can alter cellular responses to metabolic stress and nutrient availability .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules, including enzymes and proteins. This compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. For instance, it can inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid biosynthesis, by competing with its natural substrate. This inhibition leads to a decrease in fatty acid synthesis, affecting overall lipid metabolism. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. For example, prolonged exposure to this compound can lead to persistent changes in gene expression and metabolic activity, highlighting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance metabolic activity and improve cellular function without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These toxic effects are often dose-dependent and can be observed as threshold effects in animal studies. It is crucial to determine the optimal dosage range for this compound to maximize its therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, including fatty acid biosynthesis and degradation. It interacts with enzymes such as malonyl-CoA synthetase and acetyl-CoA carboxylase, influencing the formation and utilization of malonyl-CoA derivatives. These interactions affect metabolic flux and the levels of key metabolites, such as acetyl-CoA and malonyl-CoA, which are essential for energy production and lipid metabolism. By modulating these pathways, this compound can impact overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion, depending on its concentration and the cellular environment. Once inside the cell, this compound can interact with binding proteins that facilitate its localization to specific cellular compartments. These interactions can influence the accumulation and activity of this compound, affecting its overall efficacy and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production. Additionally, this compound can be targeted to the endoplasmic reticulum, affecting lipid synthesis and protein folding processes. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dipropylmalonic acid is typically synthesized through the alkylation of malonic acid diester with 1-chloropropane in the presence of an alkali catalyst. The reaction involves the following steps:
Alkylation: Malonic acid diester reacts with 1-chloropropane in the presence of an alkali such as sodium or potassium hydroxide to form this compound diester.
Hydrolysis: The this compound diester is then hydrolyzed using a strong base like potassium hydroxide in ethanol under reflux conditions to yield this compound
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of phase-transfer catalysts is often avoided to simplify post-processing and improve product yield .
Chemical Reactions Analysis
Types of Reactions: Dipropylmalonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols or amines in the presence of acid catalysts are employed.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Forms esters and amides.
Scientific Research Applications
Dipropylmalonic acid has diverse applications in scientific research:
Comparison with Similar Compounds
Malonic Acid: The parent compound of dipropylmalonic acid, used in similar synthetic applications.
Diethyl Malonate: Another derivative of malonic acid, commonly used in organic synthesis.
Dimethyl Malonate: Similar to diethyl malonate but with methyl groups instead of ethyl groups.
Uniqueness: this compound is unique due to its specific propyl groups, which confer distinct chemical properties and reactivity compared to other malonic acid derivatives. This uniqueness makes it particularly valuable in the synthesis of certain pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2,2-dipropylpropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-3-5-9(6-4-2,7(10)11)8(12)13/h3-6H2,1-2H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRSQLKNZQKDBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167624 | |
| Record name | Dipropylmalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1636-27-7 | |
| Record name | Dipropylmalonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1636-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipropylmalonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001636277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipropylmalonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62680 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dipropylmalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipropylmalonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of dipropylmalonic acid and how does it influence its intermolecular interactions?
A1: this compound (C₉H₁₆O₄) exhibits a trans-planar configuration of its propyl chains [, ]. This structural feature contributes to the molecule's approximate pseudo-twofold rotation axis within its crystal structure. Furthermore, this compound molecules engage in strong O-H···O hydrogen bonding, leading to the formation of an R²(8) ring structure [, ].
Q2: Can you describe an efficient method for synthesizing this compound diester?
A2: A recently developed method utilizes alkali as a catalyst in an organic solvent to facilitate the reaction between diester malonate and 1-halogenated n-propane []. This method eliminates the need for phase-transfer catalysts, resulting in a faster reaction and simplified post-processing. The synthesized this compound diester is then suitable for direct use in subsequent reactions, particularly for synthesizing pharmaceutical intermediates [].
Q3: What is a notable chemical reaction involving this compound and what is its significance?
A3: this compound undergoes a decarboxylation reaction at elevated temperatures (170-180°C) to yield 2-valproic acid []. This reaction is particularly important because 2-valproic acid is a significant pharmaceutical compound. The described method produces high-purity 2-valproic acid with minimal impurities, offering a simple and effective approach for its synthesis [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Sodium 5-[(4-nitrophenyl)azo]salicylate](/img/structure/B157005.png)
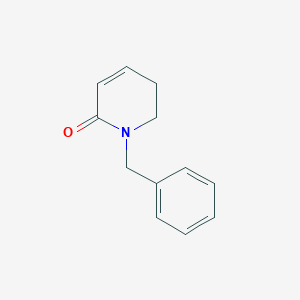



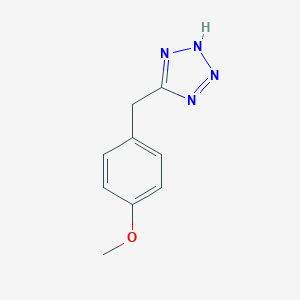
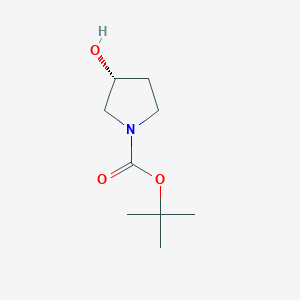
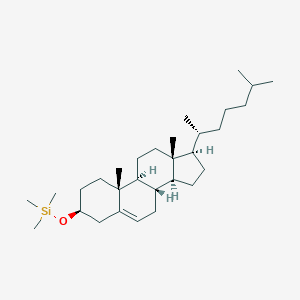

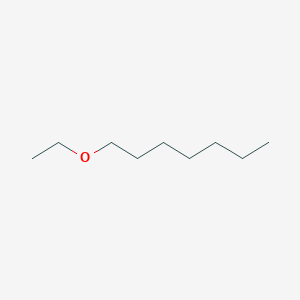
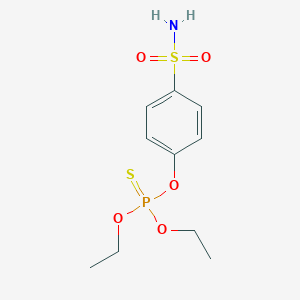
![2-[(2S,3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]acetonitrile](/img/structure/B157026.png)
